Direct Fast Red 3B

Description

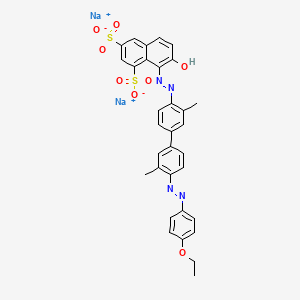

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;8-[[4-[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-7-hydroxynaphthalene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28N4O8S2.2Na/c1-4-44-25-10-8-24(9-11-25)33-34-27-12-5-21(15-19(27)2)22-6-13-28(20(3)16-22)35-36-32-29(37)14-7-23-17-26(45(38,39)40)18-30(31(23)32)46(41,42)43;;/h5-18,37H,4H2,1-3H3,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZCDQVDTBWJND-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=C(C=CC5=CC(=CC(=C54)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26N4Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025204 | |

| Record name | C.I. Direct Red 39 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

704.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Direct red 39 is a dark red powder. (NTP, 1992), Dark red solid; [CAMEO] | |

| Record name | DIRECT RED 39 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20306 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Direct Red 39 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4087 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | DIRECT RED 39 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20306 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6358-29-8 | |

| Record name | DIRECT RED 39 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20306 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Direct Red 39 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 8-[2-[4'-[2-(4-ethoxyphenyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-7-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Red 39 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 8-[[4'-[(4-ethoxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT RED 39 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99D0BZC19R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. DIRECT RED 39 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

545 °F (decomposes) (NTP, 1992) | |

| Record name | DIRECT RED 39 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20306 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Contextualization of Direct Fast Red 3b Within Azo Dye Chemistry and Its Industrial Legacy

Direct Fast Red 3B is classified as a multi-azo dye, a major group of colorants that constitute over 50% of the dyes used in various industries. worlddyevariety.comcore.ac.uk Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which are responsible for their color. chemicalbook.comcymitquimica.com Direct dyes, also known as substantive dyes, are water-soluble anionic compounds that can be applied directly to substrates, especially cellulosic fibers like cotton, linen, and rayon, without the need for a fixing agent or mordant. redsundyechem.com

The industrial legacy of this compound and similar direct dyes is rooted in their affordability and ease of application. redsundyechem.com They have been widely used in the textile, paper, and leather industries to impart bright colors. worlddyevariety.comredsundyechem.com Specifically, this compound has been utilized for dyeing and printing on viscose fabric, and to a lesser extent, on silk and wool. worlddyevariety.com It is also suitable for dyeing leather and paper. worlddyevariety.com Despite their ease of use, a significant drawback of direct dyes is their poor wash fastness, meaning they tend to bleed with each wash unless an after-treatment is applied. redsundyechem.com However, they can exhibit good light fastness, resisting fading when exposed to light. redsundyechem.com

Mechanistic Investigations of Direct Fast Red 3b Behavior

Fundamental Chemical Reaction Pathways

The chemical transformation of azo dyes like Direct Fast Red 3B can proceed through either oxidative or reductive pathways, significantly influencing their degradation and environmental fate. nih.gov The robust nature of these dyes often necessitates advanced oxidation processes (AOPs) for effective breakdown. mdpi.comresearchgate.net These processes generate highly reactive species, such as hydroxyl radicals (•OH), which are primarily responsible for the dye's degradation. mdpi.com The reaction environment, particularly its oxidative or reductive status, plays a crucial role in the metabolic pathways of microbial degradation. nih.gov While reductive enzymes show higher activity under anaerobic conditions, a minimal amount of oxygen is often required for the action of oxidative enzymes. nih.gov

In oxidative degradation, the process often begins with an attack on the chromophore, the part of the molecule responsible for its color. mdpi.com This leads to a rapid decolorization of the dye solution. mdpi.com Subsequent reactions involve the breakdown of the aromatic structures within the dye molecule. mdpi.com For instance, in a photo-Fenton-like process using UV/Mn²⁺-H₂O₂, the azo bond in Reactive Brilliant Red X-3B is readily decomposed into nitrogen gas (N₂). mdpi.com However, the triazinyl group has been observed to be more resistant to ring-opening. mdpi.com The degradation process is also influenced by pH, with acidic conditions generally favoring the reaction. mdpi.comresearchgate.net

Reductive processes, on the other hand, typically involve the cleavage of the azo bond (–N=N–), which is a key step in the decolorization of the dye. nih.gov Bacterial degradation, for example, often proceeds through a reductive pathway rather than an oxidative one. nih.gov This reductive cleavage can lead to the formation of various aromatic amine intermediates. nih.gov

It is important to note that the intermediates formed during both oxidative and reductive transformations can sometimes be more toxic than the parent dye molecule. nih.gov Therefore, complete mineralization to harmless substances like CO₂, H₂O, and inorganic ions is the ultimate goal of any degradation process.

A defining characteristic of reactive dyes like this compound is their ability to form stable covalent bonds with the substrate they are applied to, such as cellulose (B213188) fibers in textiles. arabjchem.org This covalent linkage is responsible for the high wash fastness of these dyes. arabjchem.org The key to this reactivity lies in the triazine ring present in the dye's molecular structure. arabjchem.org

The triazine ring acts as an electrophilic site, meaning it is susceptible to attack by nucleophiles. arabjchem.org In the context of textile dyeing, the hydroxyl groups (-OH) of cellulose act as these nucleophiles. arabjchem.orgsemanticscholar.org The reaction is a nucleophilic substitution, where a hydroxyl group from the cellulose fiber attacks a carbon atom in the triazine ring, leading to the displacement of a leaving group, typically a chlorine atom in monochlorotriazine dyes. arabjchem.org This results in the formation of a strong, stable ether bond between the dye and the fiber. semanticscholar.org

The reactivity of the triazine ring can be influenced by the number of leaving groups. For example, dichlorotriazine dyes are generally more reactive than monochlorotriazine dyes. The reaction conditions, such as pH and temperature, also play a crucial role in the efficiency of this covalent bonding process.

Beyond textiles, the reactivity of the triazine ring has been utilized in other applications, such as enzyme inhibition studies, where the dye can form covalent bonds with nucleophilic groups in the active site of an enzyme. Covalent triazine frameworks (CTFs) are another area of research where the reactivity of triazine-containing monomers is exploited to create porous, stable materials for applications like gas adsorption and catalysis. nih.govacs.org

Dye Aggregation Phenomena in Diverse Media

In aqueous solutions, dye molecules like this compound have a tendency to self-associate, forming aggregates that can range from simple dimers to more complex, higher-order structures. rsc.orgwhiterose.ac.uk This phenomenon is driven by a combination of factors, including the inherent planarity and amphiphilicity of the dye molecules. whiterose.ac.uk The hydrophobic parts of the dye molecules tend to minimize their contact with water, leading to their association.

The process of aggregation can be complex, often involving a stepwise progression from monomers to dimers, trimers, and then larger aggregates. biorxiv.orgbiorxiv.org The formation and breakage of these aggregates can be a dynamic process, with transitions occurring between different states. biorxiv.org For instance, studies on other dyes have shown that dimers can form and break rapidly, and this dynamic can be coupled to the formation of higher-order aggregates. biorxiv.org

The aggregation process can be influenced by several factors. The concentration of the dye is a primary driver; as the concentration increases, the likelihood of intermolecular interactions and subsequent aggregation also increases. acs.org The presence of electrolytes in the solution can also promote dye self-association. whiterose.ac.uk The specific nature of the dye molecule, including its size and the presence of different functional groups, will also dictate its tendency to aggregate. rsc.org

The structure of the resulting aggregates can vary. Two common forms are J-aggregates, characterized by a head-to-tail arrangement of the dye molecules, and H-aggregates, which involve a face-to-face or π-π stacking of the aromatic rings. acs.orgresearchgate.net The type of aggregate formed has a significant impact on the spectroscopic properties of the dye solution.

The formation of aggregates of this compound in solution leads to distinct changes in its spectroscopic properties, which can be observed using techniques like UV/Vis absorption and fluorescence spectroscopy. acs.orgnsf.gov These changes provide valuable insights into the type and extent of aggregation.

The aggregation of dye molecules can be characterized by shifts in the absorption spectrum. acs.org According to molecular exciton (B1674681) theory, the interaction of transition moments between the constituent dye molecules in an aggregate leads to a splitting of the excited state energy levels. This results in either a red-shift (bathochromic shift) or a blue-shift (hypsochromic shift) of the main absorption band compared to the monomeric dye. rsc.orgacs.org

J-aggregates , which are formed from a head-to-tail arrangement of dye molecules, typically exhibit a sharp, intense, and red-shifted absorption band, often referred to as the J-band. rsc.orgnsf.gov

H-aggregates , resulting from a face-to-face stacking of the dye molecules, show a blue-shifted absorption band. rsc.orgacs.org

Fluorescence spectroscopy is also a powerful tool for studying dye aggregation. The formation of aggregates can lead to either quenching (a decrease in fluorescence intensity) or enhancement of fluorescence. H-aggregates are often associated with significantly reduced or quenched fluorescence. acs.org In contrast, J-aggregates can sometimes exhibit enhanced fluorescence with a small Stokes shift. nsf.gov

Changes in the fluorescence lifetime and anisotropy can also indicate aggregate formation. For example, a decrease in the average fluorescence lifetime accompanied by an increase in steady-state anisotropy can be a sign of aggregation. rsc.org

The table below summarizes the typical spectroscopic shifts observed for different types of dye aggregates.

| Aggregate Type | UV/Vis Absorption Shift | Fluorescence Characteristics |

| H-aggregate | Blue-shift (Hypsochromic) | Often quenched or reduced fluorescence acs.org |

| J-aggregate | Red-shift (Bathochromic) | Can be fluorescent, sometimes with enhanced emission nsf.gov |

By analyzing these spectral changes, researchers can characterize the nature of the aggregates formed and study the factors that influence the aggregation process.

The kinetics and morphology of this compound aggregation are significantly influenced by several environmental factors, including dye concentration, the pH of the solution, and the polarity of the solvent.

Concentration: The concentration of the dye is a primary determinant of aggregation. acs.org As the concentration increases, the intermolecular distance between dye molecules decreases, leading to a higher probability of self-association. acs.org This can result in a shift from predominantly monomeric species at low concentrations to dimers and higher-order aggregates at higher concentrations. biorxiv.org The rate of aggregation often shows a positive correlation with concentration, although complex dependencies can arise. acs.orgnih.gov In some cases, at very high concentrations, a transition to a negative rate order has been observed, suggesting more complex aggregation mechanisms at play. acs.org

pH: The pH of the aqueous solution can have a profound effect on dye aggregation by altering the charge distribution on the dye molecule. nih.govfu-berlin.de For ionizable dyes, changes in pH can affect the electrostatic interactions between molecules, either promoting or inhibiting aggregation. For instance, pH can influence the protonation state of functional groups, which in turn affects intermolecular hydrogen bonding and electrostatic repulsion or attraction. acs.org Studies on other systems have shown that aggregation can be favored within specific pH ranges where attractive forces overcome repulsive ones. acs.orgresearchgate.net The aggregation kinetics can also be highly dependent on pH, with some studies showing dramatically different aggregation rates under different acidic conditions. nih.gov

Solvent Polarity: The polarity of the solvent plays a crucial role in the thermodynamics and kinetics of dye aggregation. torvergata.itrsc.org In polar solvents like water, hydrophobic interactions are a major driving force for the aggregation of amphiphilic dye molecules, as the nonpolar parts of the molecules try to minimize their exposure to the polar solvent. torvergata.it Consequently, aggregation is often faster and more pronounced in more polar solvents. torvergata.itscielo.br Conversely, in non-polar solvents, dye aggregation can still occur, but the driving forces may be different, such as dipole-dipole interactions or the formation of J-aggregates. mdpi.com The solvent polarity can also influence the type of aggregate formed and its spectroscopic properties, leading to shifts in absorption and emission spectra. mdpi.comrsc.org

The following table summarizes the general influence of these factors on dye aggregation.

| Factor | General Influence on Aggregation |

| Concentration | Increasing concentration generally increases the extent and rate of aggregation. acs.org |

| pH | Affects the charge state of the dye, influencing electrostatic interactions and aggregation propensity. nih.govfu-berlin.de |

| Solvent Polarity | Higher polarity in aqueous systems often promotes aggregation due to hydrophobic effects. torvergata.itscielo.br |

Aggregation Behavior on Material Surfaces and Biological Templates

The aggregation of this compound on various surfaces is a complex phenomenon influenced by the properties of both the dye and the substrate. This behavior is critical in applications ranging from textile dyeing to bio-sensing.

Clay Minerals:

The interaction between dyes and clay minerals is largely governed by the surface charge and structure of the mineral. Clay minerals such as montmorillonite (B579905) and kaolinite (B1170537) are commonly used in studies of dye aggregation. dtic.mil Montmorillonite, with its layered structure and ion exchange capabilities, can readily adsorb dye molecules. dtic.mil The adsorption process is often rapid and diffusion-controlled. geoscienceworld.org However, the aggregation of dye molecules on the clay surface is a more intricate process that depends on the dye-to-clay ratio. geoscienceworld.org

Nucleic Acids:

This compound can interact with nucleic acids, leading to aggregation on these biological templates. This interaction is of interest for the development of fluorogenic probes for biomolecular recognition. researchgate.net The aggregation of dyes on nucleic acid matrices can result in changes in their photophysical properties, a phenomenon termed "bioaggregachromism". researchgate.net

Studies with certain dyes have shown that they exhibit distinct titration profiles with double-stranded DNA (dsDNA) and RNA, indicating different interaction mechanisms. mdpi.com For instance, some dyes may bind to the grooves of dsDNA, while their interaction with RNA might involve the formation of different complexes between dye dimers and the RNA molecule. mdpi.com The formation of aggregates on nucleic acid surfaces can be confirmed by techniques such as circular dichroism spectroscopy. researchgate.net The hydrophobic regions of nucleic acids can enhance the affinity for dyes with hydrophobic functional groups. researchgate.netmdpi.com This interaction can be driven by electrostatic forces between the negatively charged nucleic acid molecules and positively charged components. googleapis.com

Polymeric Nanoparticles:

The aggregation behavior of dyes on polymeric nanoparticles is crucial for applications in drug delivery and bioimaging. Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can be functionalized to enhance their stability and circulation time in biological systems. pnas.org However, the aggregation of these nanoparticles can be a significant challenge, particularly for those made from high molecular weight polymers. nih.gov

The adsorption of hydrophobic polymers onto surfaces can lead to aggregation and channel clogging in microfluidic synthesis systems. nih.gov To mitigate this, strategies such as PEGylation (coating with polyethylene (B3416737) glycol) are employed to shield the nanoparticle surface from aggregation and opsonization. nih.gov The molecular weight of the PEG used can significantly impact the prevention of aggregation and adsorption of blood components, thereby increasing in vivo circulation time. nih.gov

The interaction between dyes like Cibacron Brilliant Red 3B-A and polymers such as chitosan (B1678972) can lead to the formation of micro- to nanometer-sized aggregates. researchgate.net This aggregation can induce photophysical changes in the dye, such as a bathochromic shift and changes in fluorescence emission. researchgate.net

Interactive Data Table: Aggregation of this compound on Various Surfaces

| Surface Type | Key Interaction Mechanisms | Factors Influencing Aggregation | Resulting Phenomena |

| Clay Minerals | Electrostatic interactions, Ion exchange, Diffusion-controlled adsorption dtic.milgeoscienceworld.org | Dye-to-clay ratio, Surface charge, Particle agglomeration geoscienceworld.orgmdpi.com | Rapid initial aggregation at high dye concentrations, Slower but higher eventual aggregation at low concentrations geoscienceworld.org |

| Nucleic Acids | Groove binding (dsDNA), Complex formation (RNA), Electrostatic interactions mdpi.comgoogleapis.com | Nucleic acid structure (dsDNA vs. RNA), Hydrophobic interactions researchgate.netmdpi.com | Bioaggregachromism, Changes in photophysical properties (absorption and fluorescence) researchgate.net |

| Polymeric Nanoparticles | Adsorption of hydrophobic polymers, Electrostatic interactions nih.govresearchgate.net | Polymer molecular weight, Surface modifications (e.g., PEGylation), Charge ratio nih.govnih.govresearchgate.net | Formation of micro- to nano-sized aggregates, Altered photophysical properties of the dye researchgate.net |

Metal Ion Complexation and Catalytic Stability of this compound

The complexation of this compound with metal ions plays a significant role in its stability and catalytic applications. The dye possesses a strong affinity for metal ions, which can enhance its stability in various processes.

The presence of functional groups such as sulfonate and azo groups in the dye's structure facilitates the binding of metal ions. Chelation with metal ions like Fe³⁺ and Cu²⁺ can stabilize the dye molecule. This stabilization, however, might reduce its biodegradability.

In catalytic processes, the interaction with metal ions is crucial. For instance, in Fenton-like degradation studies, the presence of metal ions like Mn²⁺ can significantly influence the degradation rate of the dye. mdpi.com While Mn²⁺ alone may not directly degrade the dye, its coexistence with an oxidizing agent like H₂O₂ under UV irradiation leads to a synergistic effect, enhancing the degradation process. mdpi.com The catalytic activity is attributed to the generation of highly reactive radicals. researchgate.net

The stability of catalysts used in the degradation of azo dyes like Reactive Brilliant Red X-3B has been a subject of investigation. For example, a CuO/γ-Al₂O₃ catalyst has shown excellent reusability and stability in the catalytic wet peroxide oxidation of this dye. researchgate.net Similarly, Fe-based amorphous alloys have demonstrated high catalytic performance in degrading dyes, with the addition of other metals like Ni potentially promoting the generation of hydroxyl radicals and influencing the reaction kinetics. researchgate.netmdpi.com

The role of bivalent metal ions in catalyzed reductions has been studied in model systems. oup.com It is suggested that the metal ion can act as a Lewis acid, forming a complex with the reductant and stabilizing the transition state of the reaction. oup.com

Interactive Data Table: Metal Ion Complexation and Catalytic Effects

| Metal Ion | Effect on this compound | Catalytic System | Observed Outcome |

| Fe³⁺, Cu²⁺ | Chelation, Stabilization of the dye molecule | - | Enhanced stability, potentially reduced biodegradability |

| Mn²⁺ | Catalytic degradation in the presence of H₂O₂ and UV light mdpi.com | UV/Mn²⁺-H₂O₂ | Synergistic effect leading to accelerated degradation of the dye mdpi.com |

| Fe (in alloys) | Catalytic degradation researchgate.netmdpi.com | Fe-based amorphous alloys | High degradation efficiency of similar dyes researchgate.netmdpi.com |

| Ni (in alloys) | Promotion of hydroxyl radical generation mdpi.com | Fe-Ni based amorphous alloys | Increased degradation rate of similar dyes mdpi.com |

Advanced Degradation and Remediation Technologies for Direct Fast Red 3b Contaminants

Advanced Oxidation Processes (AOPs) for Decontamination

Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH). mdpi.com These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules into simpler, less harmful substances, and ultimately, into carbon dioxide and water. mdpi.comscielo.org.mx

The Fenton process and its variations are cornerstone AOPs that utilize the catalytic properties of metal ions, most commonly iron, to decompose hydrogen peroxide (H₂O₂) into hydroxyl radicals. nih.gov This classic reaction has been adapted into various "Fenton-like" systems using other transition metals or different operating conditions to enhance efficiency and expand applicability.

Co(II)/Bicarbonate/H₂O₂: The cobalt(II)-bicarbonate system has proven to be an effective catalyst for the decolorization of dye wastewater using H₂O₂ as the oxidant. researchgate.net Studies on the degradation of Reactive Brilliant Red X-3B, a typical azo dye, demonstrated that the Co²⁺-HCO₃⁻ system effectively degrades the dye under mild conditions. researchgate.net This process significantly improves the biodegradability of the dye solution, as evidenced by a substantial increase in the BOD₅/COD ratio from 0.046 to over 0.46. researchgate.net While color removal is high, the degree of mineralization can be low. researchgate.netmdpi.com For instance, in one study, 85% of the dye was eliminated, but complete mineralization was not achieved. nih.gov The reaction between H₂O₂ and bicarbonate can generate several reactive species, including peroxymonocarbonate (HCO₄⁻), which contributes to the degradation of organic compounds. nih.gov

UV/Mn(II)/H₂O₂: The combination of ultraviolet (UV) light with a manganese(II) catalyst and hydrogen peroxide establishes a photo-Fenton-like system. This approach was used to degrade Reactive Brilliant Red X-3B, demonstrating a significant synergistic effect. mdpi.com The degradation rate in the combined UV/Mn²⁺-H₂O₂ system was found to be 2.6 times greater than the sum of the degradation rates of the Mn²⁺/H₂O₂ and UV/H₂O₂ systems operating individually. mdpi.com This enhancement is attributed to the increased production of hydroxyl radicals, which play the dominant role in the decolorization and mineralization process. mdpi.com

Zero-Valent Iron/H₂O₂: The use of zero-valent iron (Fe⁰ or ZVI) as a catalyst in a heterogeneous Fenton-like process offers advantages such as easier catalyst recovery and reduced iron sludge. scielo.brrsc.org In this system, ZVI reacts with dissolved oxygen to produce hydrogen peroxide and subsequently generates hydroxyl radicals. rsc.org The process has been shown to be effective for the degradation of azo dyes. researchgate.net The efficiency of the Fe⁰/H₂O₂ system can be further enhanced by the application of a weak magnetic field (WMF), which promotes the corrosion of Fe⁰ and boosts the removal of pollutants. researchgate.net

Table 1: Comparison of Fenton-like Systems for Azo Dye Degradation

| System | Target Dye | Key Findings | Reference |

| Co(II)/Bicarbonate/H₂O₂ | Reactive Brilliant Red X-3B | Increased BOD₅/COD ratio from 0.046 to >0.46; 85% dye elimination. | researchgate.netnih.gov |

| UV/Mn(II)/H₂O₂ | Reactive Brilliant Red X-3B | Synergistic effect observed; reaction rate constant (k_app) of 0.0951 min⁻¹ was 2.6 times the sum of individual processes. | mdpi.com |

| Zero-Valent Iron/H₂O₂ + WMF | Bisphenol A (as model) | Weak magnetic field enhanced BPA removal by 0.5–9.5 times under pH 3.0–6.0. | researchgate.net |

The cornerstone of Fenton and Fenton-like processes is the generation of the highly oxidizing hydroxyl radical (•OH), which has an electrochemical oxidation potential of 2.8 V. scielo.org.mx In the classic Fenton reaction, •OH is produced through the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂). nih.gov

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

In Fenton-like systems, other transition metals can also catalyze this decomposition. mdpi.com The generated hydroxyl radicals are highly reactive and non-selective. The primary reaction pathway for the degradation of azo dyes like Direct Fast Red 3B involves the attack of •OH on the molecule's chromophore. mdpi.com This attack breaks the conjugated bond system, particularly the -N=N- azo linkage, which is responsible for the dye's color, leading to rapid decolorization. mdpi.com The radical can also attack the aromatic rings, leading to ring-opening and subsequent mineralization into smaller organic acids, and eventually CO₂, H₂O, and inorganic ions. mdpi.com

Hybrid AOP systems combine two or more advanced oxidation technologies to enhance degradation efficiency through synergistic effects. nih.gov This synergy arises when the combined effect of the processes is greater than the sum of their individual effects. mdpi.comnih.gov

A prominent example is the photo-Fenton process (e.g., UV/Mn²⁺-H₂O₂), where UV irradiation accelerates the regeneration of the catalytic metal ion (e.g., Fe³⁺ to Fe²⁺) and also directly photolyzes H₂O₂, creating additional hydroxyl radicals. mdpi.comnih.gov Research on Reactive Brilliant Red X-3B degradation in a UV/Mn²⁺-H₂O₂ system quantified this synergy, showing the apparent reaction rate constant (k_app) for the hybrid system (0.0951 min⁻¹) was significantly higher than for the individual Mn²⁺/H₂O₂ (0.0030 min⁻¹) and UV/H₂O₂ (0.0368 min⁻¹) systems. mdpi.com The synergistic effect made the combined process 2.6 times more effective than the sum of the parts. mdpi.com

Other hybrid systems, such as combining hydrodynamic cavitation with photocatalysis or sonolysis with the Fenton process, also exhibit synergistic effects by enhancing mass transfer and activating the catalyst surface. researchgate.netdeswater.com

The efficiency of Fenton and Fenton-like systems is highly dependent on several key operational parameters.

pH: The solution pH is a critical factor, with most Fenton-based processes achieving maximum efficiency in acidic conditions, typically between pH 2 and 4. scielo.brresearchgate.net At higher pH values, the iron precipitates as ferric hydroxide, reducing catalyst availability and inhibiting •OH generation. scielo.br Conversely, a very low pH can also slow the reaction by forming complex iron species. For the UV/Mn²⁺-H₂O₂ system, the optimal pH for degrading X-3B was found to be 6. mdpi.com

Catalyst Concentration: The concentration of the metal ion catalyst (e.g., Fe²⁺, Mn²⁺) directly influences the rate of radical generation. Increasing the catalyst concentration generally boosts the degradation rate up to an optimal point. mdpi.com However, an excessive concentration of the catalyst can be detrimental, as the metal ions can act as scavengers of hydroxyl radicals, leading to a decrease in efficiency. mdpi.com For the UV/Mn²⁺-H₂O₂ system, the optimal Mn²⁺ concentration was determined to be 0.59 mmol/L. mdpi.com

Weak Magnetic Fields (WMF): The application of a weak magnetic field has been shown to enhance degradation in heterogeneous Fenton-like systems using zero-valent iron. The WMF promotes the corrosion of Fe⁰, increasing the availability of Fe²⁺ for the Fenton reaction and thus accelerating the degradation of pollutants. researchgate.net

Table 2: Optimal Parameters for AOP Degradation of Azo Dyes

| Process | Parameter | Optimal Value | Outcome | Reference |

| Photo-Fenton | pH | 3 | >85% removal of Direct Red 81 | brieflands.com |

| UV/Mn²⁺-H₂O₂ | pH | 6 | Optimal degradation of X-3B | mdpi.com |

| UV/Mn²⁺-H₂O₂ | Mn²⁺ Conc. | 0.59 mmol/L | Optimal degradation of X-3B | mdpi.com |

| UV/Mn²⁺-H₂O₂ | H₂O₂ Conc. | 10 mmol/L | Optimal degradation of X-3B | mdpi.com |

| Microwave-Fenton | pH | 3 | 93% degradation of X-3B | researchgate.net |

Electrochemical technologies offer a clean and versatile method for treating dye wastewater. These methods use electrical energy to drive oxidation and reduction reactions, breaking down pollutants without the need for additional chemical reagents.

Three-Dimensional Biofilm Electrode Reactors (3D-BER): The 3D-BER is an innovative system that combines microbial degradation with electrochemical processes. nih.gov In a novel design for treating Reactive Brilliant Red X-3B (RBRX-3B), the reactor was divided into a bottom cathodic region and a top anodic region. nih.gov In the anaerobic cathodic zone, a biofilm immobilized on the cathode uses electrons from the electrode (or from H₂ produced via electrolysis) to reductively cleave the azo bonds of the dye, leading to decolorization. nih.gov This process was shown to increase the decolorization rate by 2.6-3.7 fold. nih.gov The aromatic amines produced from this reduction are then mineralized in the aerobic anodic zone. nih.gov Studies have shown that 3D-BERs can achieve high removal efficiency even at high influent concentrations of RBRX-3B (73.4% removal at 800 mg/L). mdpi.com

Anodic Oxidation: Anodic oxidation is an electrochemical process where pollutants are destroyed directly on the surface of an anode with a high oxygen evolution potential, or indirectly by electro-generated oxidants like hydroxyl radicals. tandfonline.comrsc.org In direct oxidation, the dye molecule adsorbs onto the anode surface and is oxidized via direct electron transfer. tandfonline.comiwaponline.com In indirect oxidation, water is discharged at the anode to produce •OH, which then attacks the dye molecules in the bulk solution. rsc.org The choice of anode material is crucial, with materials like Ti/SnO₂ and Boron-Doped Diamond (BDD) being effective. iwaponline.com The rate of dye removal in anodic oxidation increases with higher current density, but the efficiency is also influenced by pH and the specific structure of the dye. iwaponline.comsemanticscholar.org

A critical step in the degradation of azo dyes like this compound is the cleavage of the nitrogen-nitrogen double bond (-N=N-). restek.com In reductive electrochemical pathways, such as those occurring at the cathode of a 3D-BER, this bond is broken, resulting in the formation of aromatic amines. nih.govnih.gov The biofilm on the cathode plays a crucial role, utilizing electrons supplied by the electrical current to accelerate this reductive cleavage. nih.gov

R₁-N=N-R₂ + Electrons (e⁻) + Protons (H⁺) → R₁-NH₂ + H₂N-R₂

These resulting aromatic amines are often colorless but can be more toxic than the parent dye molecule. nih.gov Therefore, a complete treatment process requires their subsequent removal. In systems like the 3D-BER, these amines are transferred to an aerobic anodic zone where they are oxidized and mineralized. nih.gov In purely oxidative processes like anodic oxidation, the azo bond is typically broken by the attack of powerful oxidants like hydroxyl radicals, which can lead to a more direct mineralization of the entire molecule. mdpi.com

Electrochemical Degradation Pathways (e.g., Three-Dimensional Biofilm Electrode Reactors, Anodic Oxidation)

Biological Degradation and Bioremediation Strategies

Biological treatment methods are gaining prominence for the remediation of textile dye effluents due to their cost-effectiveness, environmental friendliness, and potential for complete mineralization of pollutants. researchgate.netmdpi.com These techniques harness the metabolic capabilities of various microorganisms to break down the complex structures of dyes like this compound into simpler, less harmful compounds.

A diverse range of microorganisms, including fungi, bacteria, yeasts, and algae, have demonstrated the ability to decolorize and degrade azo dyes. ijcmas.comnih.gov The initial and most critical step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. researchgate.net This process is often carried out by enzymes such as azoreductases, laccases, and peroxidases produced by the microorganisms. researchgate.netijcmas.com

Yeast: Species like Meyerozyma guilliermondii have shown potential in the decolorization of dye wastewater.

Bacteria: Bacteria are widely used for dye removal, either as pure cultures or in consortia. ijcmas.com Pseudomonas stutzeri, for instance, has been reported to decolorize various dyes, including direct, congo red, and gentian violet. nih.govjournalbji.com Studies have shown its effectiveness in degrading di-azo dyes like Acid Blue 113, achieving significant decolorization within hours. nih.gov The degradation process often involves enzymes like azoreductase and laccase. nih.gov

The process of microbial action involves the breakdown of the dye molecule, leading to decolorization and, ideally, complete mineralization into carbon dioxide and water. ijcmas.com

Bioreactors are engineered systems that facilitate biological processes under controlled conditions. For the treatment of dye effluents, various bioreactor configurations are employed to optimize the contact between microorganisms and the contaminants.

Batch Biological Reactors: These are simple systems where the wastewater is loaded into the reactor, treated with a microbial culture for a specific period, and then discharged. Research has shown that a batch biological reactor can be effectively used as a post-treatment step after a chemical pre-treatment. For instance, after treating a solution of Reactive Brilliant Red X-3B with a Co2+/HCO3–/H2O2 system, a subsequent 8-hour aeration in a batch biological reactor resulted in a 44% removal of the Chemical Oxygen Demand (COD). researchgate.net

Flotation Bioreactors (FBR): FBR systems combine a biological reactor with a flotation unit for biomass separation. sigmadafclarifiers.com These are continuous, compact systems efficient in removing organic compounds. sigmadafclarifiers.com The process typically involves an anoxic-aerobic reactor with activated sludge where microorganisms degrade pollutants. The resulting microbial flocs are then separated via flotation. sigmadafclarifiers.com

Membrane Bioreactors (MBR): MBRs integrate biological treatment with membrane filtration, offering high-quality effluent suitable for reuse. upc.edu They have been successfully applied to treat textile wastewater with high COD concentrations, achieving significant COD and color removal. upc.edu

The choice of bioreactor depends on the specific characteristics of the wastewater, the desired treatment efficiency, and economic considerations.

The efficiency of microbial degradation of dyes like this compound is influenced by several environmental and operational parameters. researchgate.netneptjournal.com Optimizing these factors is crucial for maximizing the decolorization and mineralization rates.

| Factor | Effect on Degradation | Optimal Conditions/Observations |

| pH | Affects the activity of microbial enzymes and the surface charge of microbial cells. mdpi.comijcmas.com The solubility and ionization state of the dye molecule are also pH-dependent. mdpi.comresearchgate.net | The optimal pH for bacterial degradation often falls within a specific range, for instance, pH 5-7 for Pseudomonas stutzeri. journalbji.com For some systems, the ideal pH can be around 8. etasr.com |

| Temperature | Influences microbial growth and the rate of enzymatic reactions. ijcmas.com | Most bacteria used for dye degradation have an optimal temperature range of 30-40°C. ijcmas.com For example, Pseudomonas stutzeri shows optimal degradation at 35°C. journalbji.com |

| Nutrient Availability | Microorganisms require sources of carbon and nitrogen for their growth and metabolic activities. The presence of a suitable co-substrate can enhance dye degradation. | The addition of glucose or sucrose (B13894) (e.g., 2%) and a nitrogen source like ammonium (B1175870) sulfate (B86663) (e.g., 2%) has been shown to improve decolorization rates. journalbji.comresearchgate.net |

| Aeration | The presence or absence of oxygen determines the metabolic pathway. Azo bond cleavage is typically favored under anoxic or anaerobic conditions, while the degradation of the resulting aromatic amines requires aerobic conditions. researchgate.net | A sequential anaerobic-aerobic treatment process is often employed for complete mineralization. researchgate.net Some studies show high decolorization under static (anoxic) conditions. nih.gov |

| Dye Concentration | High concentrations of dyes can be toxic to microorganisms, inhibiting their growth and degradation activity. researchgate.net | Bacteria like Pseudomonas stutzeri have been shown to tolerate high dye concentrations, up to 1100 ppm of Acid Blue 113. nih.gov However, decolorization efficiency generally decreases as the initial dye concentration increases. mdpi.com |

The biodegradability of textile wastewater is often characterized by the ratio of its Biochemical Oxygen Demand (BOD5) to its Chemical Oxygen Demand (COD). A low BOD5/COD ratio indicates that the wastewater is difficult to treat biologically. matec-conferences.org For a substance to be considered readily biodegradable, a BOD5/COD ratio of 0.4 or higher is generally required. matec-conferences.orgresearchgate.net

Wastewater containing dyes like this compound often has a very low initial BOD5/COD ratio. For example, a solution of Reactive Brilliant Red X-3B was found to have an initial BOD5/COD ratio of 0.046. researchgate.net To improve the efficiency of biological treatment, a pre-treatment step is often necessary to break down the complex dye molecules into more biodegradable intermediates.

Advanced Oxidation Processes (AOPs) are commonly used for this purpose. researchgate.net For instance, treating the Reactive Brilliant Red X-3B solution with a Cobalt(II)/bicarbonate/hydrogen peroxide system significantly increased the BOD5/COD ratio to above 0.46, making it amenable to subsequent biological treatment. researchgate.net Similarly, the electro-Fenton process has been shown to increase the BOD5/COD ratio of dye solutions from as low as 0.0068 to 0.405. researchgate.net Ozonation is another pre-treatment method that can enhance the BOD/COD ratio of industrial effluents. matec-conferences.org

| Treatment Stage | BOD5/COD Ratio | Implication |

| Raw Effluent (Reactive Brilliant Red X-3B) | 0.046 researchgate.net | Poorly biodegradable |

| After AOP Pre-treatment | > 0.46 researchgate.net | Readily biodegradable |

This enhancement of the BOD5/COD ratio is a critical step in creating an effective integrated chemical-biological treatment system for dye-laden wastewater. researchgate.net

Adsorption and Biosorption for this compound Removal

Adsorption is a widely used physicochemical treatment method for removing dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. rsc.org The process involves the accumulation of dye molecules onto the surface of a solid adsorbent.

The removal of dyes like this compound through adsorption is governed by several interaction mechanisms between the dye molecule and the adsorbent surface. The specific mechanisms depend on the chemical nature of both the dye and the adsorbent. researchgate.net

Electrostatic Interactions: This is a primary mechanism, especially for ionic dyes. This compound is an anionic dye due to the presence of sulfonate groups (-SO3-). researchgate.net Adsorbents with a positively charged surface can effectively remove such dyes through strong electrostatic attraction. researchgate.netrsc.org

Hydrogen Bonding: Functional groups on the adsorbent surface (e.g., hydroxyl, carboxyl groups) can form hydrogen bonds with atoms like oxygen and nitrogen in the dye molecule. This is a significant interaction for many dye-adsorbent systems. researchgate.netrsc.org

π-π Interactions: The aromatic rings present in the structure of this compound can interact with the aromatic structures on the surface of certain adsorbents (like activated carbon or biochar) through π-π stacking or conjugation. researchgate.netrsc.org

Surface Participation/Complexation: This involves the formation of complexes between the dye molecules and active sites on the adsorbent surface, which can include metal ions or other specific functional groups. rsc.orgresearchgate.net

Development and Characterization of Novel Adsorbent Materials (e.g., Clay-Biochar Composites, Hydrotalcite-like Layered Double Hydroxides, Immobilized Microbial Biomass)

The remediation of wastewater containing this compound and similar azo dyes has driven the development of innovative and cost-effective adsorbent materials. Research has focused on enhancing the adsorption capacity and efficiency of natural materials through modification and combination, leading to the creation of novel composites and biosorbents.

Clay-Biochar Composites

Characterization techniques such as Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Fourier Transform Infrared (FTIR) spectroscopy confirm the successful impregnation of clay minerals onto the biochar surface. mdpi.comjournalspress.com The mechanism of adsorption onto these composites is multifaceted, involving electrostatic interactions, hydrogen bonding, and π–π interactions between the dye molecules and the adsorbent surface. mdpi.com

Hydrotalcite-like Layered Double Hydroxides (LDHs)

Layered Double Hydroxides (LDHs), also known as hydrotalcite-like compounds or anionic clays, are highly efficient for removing anionic dyes like this compound. researchgate.netmdpi.com Their unique structure consists of positively charged brucite-like layers, which can incorporate and exchange various anions, including anionic dye molecules. mdpi.comnih.govmdpi.com This anion exchange capability is a primary mechanism for dye removal. researchgate.netmdpi.com

New synthesis methods, such as forced hydrolysis in a polyol medium, have been used to create novel Co-Fe-based LDHs with acetate (B1210297) as the intercalated anion. nih.gov These materials exhibit exceptionally high adsorption capacities, with one study reporting a maximum uptake of 588 mg/g for Direct Red 2. nih.gov This high capacity is attributed to a dual mechanism: physisorption on the external surface and, more significantly, the intercalation of dye molecules into the interlayer spaces via anion exchange. nih.gov The adsorption process is influenced by factors such as pH, contact time, and initial dye concentration. nih.gov

Immobilized Microbial Biomass

Biosorption using microbial biomass, such as yeast and fungi, presents an eco-friendly and cost-effective alternative for dye removal. researchgate.net To overcome the challenges of handling microbial biomass in wastewater treatment, such as separation and potential clogging, immobilization technology is employed. frontiersin.org This involves entrapping microbial cells within a porous polymer matrix, like sodium alginate, to form easy-to-handle beads or particles. nih.govnih.gov

Biosorbents created from residual Saccharomyces pastorianus (brewer's yeast) biomass immobilized in sodium alginate have shown significant efficiency in removing reactive red dyes. nih.govmdpi.com The immobilization protects the cells from toxic pollutants and allows for greater stability and reusability of the biosorbent. frontiersin.orgnih.gov Studies on Brilliant Red HE-3B, a similar reactive dye, demonstrated a high biosorption capacity, which was modeled effectively using equilibrium isotherms. nih.gov The process is influenced by operational parameters including pH, flow rate, and initial dye concentration. nih.govmdpi.com

Adsorption Isotherm and Kinetic Modeling for Process Optimization

To optimize the design of adsorption systems for this compound removal, it is essential to understand the equilibrium and kinetics of the process. Adsorption isotherm and kinetic models are mathematical tools used to describe and predict the behavior of the adsorption process.

Adsorption Isotherm Modeling

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent at a constant temperature. mdpi.com The Langmuir and Freundlich models are the most commonly applied isotherms in dye adsorption studies. mdpi.comicm.edu.plresearchgate.net

Langmuir Isotherm: This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer, with no interaction between adsorbed molecules. icm.edu.plresearchgate.net Numerous studies on the adsorption of red dyes onto various adsorbents, including clay-biochar composites, activated charcoal, and modified sawdust, have found that the experimental data fits the Langmuir model well. mdpi.comresearchgate.netresearchgate.netdergipark.org.tr This suggests that monolayer coverage is the dominant adsorption mechanism.

Freundlich Isotherm: This empirical model is used to describe adsorption on heterogeneous surfaces and is not restricted to monolayer formation. icm.edu.pldergipark.org.tr

The table below summarizes the findings of isotherm modeling from various studies on red dye adsorption.

| Adsorbent | Dye | Best Fit Isotherm Model | Maximum Adsorption Capacity (q_m, mg/g) | Reference |

|---|---|---|---|---|

| Clay-Biochar Composite | Reactive Brilliant Red X-3B | Langmuir | Not specified | mdpi.comresearchgate.net |

| Activated Charcoal | Brilliant Red HE-3B | Langmuir | 93.46 | researchgate.net |

| Treated Bamboo Sawdust | Direct Red 81 | Freundlich, Halsey | 13.83 (from Langmuir plot) | dergipark.org.tr |

| Cu-MOF | Direct Red 31 | Langmuir | 1244.8 | iwaponline.com |

Kinetic Modeling

Adsorption kinetics describe the rate of dye uptake, which is crucial for determining the time required to reach equilibrium and for understanding the controlling mechanism of the adsorption process. researchgate.netresearchgate.net The pseudo-first-order and pseudo-second-order models are widely used to analyze kinetic data.

Pseudo-first-order model: This model assumes the rate of adsorption is proportional to the number of unoccupied sites.

Pseudo-second-order model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.netmedcraveonline.com

A vast body of research consistently shows that the adsorption of various dyes, including reactive reds, onto different adsorbents is best described by the pseudo-second-order kinetic model. mdpi.comicm.edu.plresearchgate.netdergipark.org.trresearchgate.net This indicates that chemical adsorption is the primary mechanism controlling the rate of the process. researchgate.netmedcraveonline.com

| Adsorbent | Dye | Best Fit Kinetic Model | Key Finding | Reference |

|---|---|---|---|---|

| Clay-Biochar Composite | Reactive Brilliant Red X-3B | Pseudo-second-order | Adsorption equilibrium reached after 24 hours. | mdpi.com |

| Yeast | Cochineal Red A | Pseudo-second-order | Equilibrium reached after 105-120 minutes. | icm.edu.pl |

| Activated Charcoal | Brilliant Red HE-3B | Pseudo-second-order | Indicates intraparticle diffusion is the rate-limiting factor. | researchgate.net |

| Expanded Graphite | Acid Red 3B | Pseudo-second-order | Internal diffusion appears to be the rate-limiting step. | researchgate.net |

Analysis of Degradation Products and Mineralization Assessment

Identification of Recalcitrant Moieties and Intermediate Species (e.g., Triazinyl Group, Aromatic Amines)

The degradation of complex azo dyes like this compound involves the breakdown of the molecule into smaller, often less colored, intermediate products. The complete mineralization to CO₂, H₂O, and inorganic ions is the ultimate goal, but often, recalcitrant moieties and stable intermediates are formed.

The degradation process typically begins with the cleavage of the most labile bonds. For azo dyes, the chromophore, which contains one or more azo bonds (–N=N–), is often the initial site of attack in advanced oxidation processes. nih.govmdpi.com This cleavage leads to rapid decolorization but not necessarily complete degradation. The breakdown of the parent dye molecule results in the formation of various aromatic intermediates, including aromatic amines, which can be more toxic than the original dye. researchgate.net

In the structure of this compound (and similar reactive dyes), the triazinyl group is known to be particularly recalcitrant. mdpi.com While the azo bond is readily broken, the s-triazine ring is highly stable and resistant to ring-opening, making it a persistent intermediate during the degradation process. mdpi.com Studies on the degradation of Reactive Brilliant Red X-3B have identified phthalic acid and muconic acid as organic intermediates, confirming the breakdown of the larger aromatic structures. nih.gov

Monitoring of Transformation Pathways via Spectroscopic and Chromatographic Methods

Tracking the degradation of this compound and identifying its transformation products requires a suite of analytical techniques.

Spectroscopic Methods: UV-Visible (UV-Vis) spectroscopy is the primary method for monitoring the decolorization process. mdpi.comrsc.org The characteristic absorption peaks of the dye in the visible region (around 512-538 nm for X-3B) decrease as the chromophore is destroyed. mdpi.com Changes in the UV region of the spectrum can indicate the formation and subsequent degradation of aromatic intermediates. mdpi.com Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the parent dye and its degradation products, confirming the breakdown of specific bonds. rsc.orgnih.gov

Chromatographic Methods: To separate and identify the complex mixture of intermediates formed during degradation, chromatographic techniques are essential. Gas Chromatography-Mass Spectrometry (GC-MS) is widely used to identify volatile and semi-volatile degradation products. nih.govrsc.orgnih.gov For non-volatile, polar, and larger molecular weight intermediates, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC/MS/MS) is employed. scispace.commdpi.com These powerful techniques allow for the proposition of detailed degradation pathways by identifying the sequence of intermediate products formed over time. scispace.com

Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) Evaluation for Mineralization Efficacy

While decolorization indicates the destruction of the dye's chromophore, it does not guarantee the complete elimination of organic pollutants. To assess the extent of mineralization—the conversion of organic carbon into CO₂—Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) are measured. nih.gov

Total Organic Carbon (TOC): This is a direct measure of the total amount of carbon bound in organic compounds. TOC removal is the most definitive indicator of mineralization. mdpi.commdpi.com

Studies on the degradation of Reactive Brilliant Red X-3B consistently show that the rate of decolorization is significantly faster than the reduction in COD and TOC. nih.govmdpi.com For instance, in one study using a composite ferrate solution, 99% decolorization was achieved in 20 minutes, whereas after 60 minutes, the removal of COD and TOC was only 42% and 9%, respectively. nih.gov Similarly, a photo-Fenton process removed 56.9% of TOC after 60 minutes, indicating that a significant portion of the dye was converted into organic intermediates rather than being fully mineralized to CO₂ in that timeframe. researchgate.net These findings highlight that while advanced technologies can rapidly decolorize dye effluents, achieving complete mineralization often requires longer reaction times or more intensive treatment processes.

Environmental Fate and Ecotoxicological Implications of Direct Fast Red 3b

Environmental Persistence and Transport in Aquatic and Terrestrial Systems

The environmental persistence and mobility of dyes like Direct Fast Red 3B are largely governed by their interactions with soil and sediment. ewg.orgnih.gov The dye's complex aromatic structure and multiple sulfonic groups contribute to its stability and behavior in environmental matrices. researchgate.net

The adsorption and desorption characteristics of the closely related Reactive Red X-3B dye have been investigated in several typical Chinese soils, providing insight into the environmental behavior of such dyes. nih.gov Studies using batch experiments show that the adsorption process can be described by the Langmuir equation, indicating monolayer adsorption onto soil particles. ewg.orgcncolorchem.com

The maximum adsorption capacity varies significantly with soil type. Research indicates the order of maximum adsorbing capacity is: paddy soil > red soil > brown earth > drab soil. ewg.orgnih.govcncolorchem.com The adsorption process is dynamic and can be divided into four stages: an initial high-speed phase, followed by slowdown, tardiness, and finally a zero-approaching adsorption stage. ewg.orgnih.gov

The desorption of the dye, which determines its potential to be released back into the soil solution and become mobile, is also influenced by soil type. The increase of desorption has been observed to correlate with a decrease in soil organic matter. ewg.orgnih.gov This suggests that soils with lower organic content may release the dye more readily.

Interactive Table: Maximum Adsorption Capacity of Reactive Red X-3B in Different Soil Types

| Soil Type | Maximum Adsorbing Capacity (Description) | Langmuir Adsorption Coefficient |

| Paddy Soil (Aquorizem) | Highest | 48.2 |

| Red Soil (Krasnozem) | High | 36.4 |

| Brown Earth (Burozem) | Medium | 50.7 |

| Drab Soil (Cinnamon Soil) | Lowest | 41.9 |

Note: Data is based on studies of Reactive Red X-3B, a closely related dye, to infer the behavior of this compound. ewg.orgnih.gov

The mobility and bioavailability of this compound in terrestrial systems are heavily dependent on the physicochemical properties of the soil. ewg.orgub.edu Key factors influencing its behavior include soil organic matter, pH, and temperature. ewg.orgcncolorchem.com

Soil Organic Matter (SOM): SOM is a critical factor in the adsorption of the dye. A reduction in soil organic matter leads to decreased adsorption, thereby increasing the dye's mobility and potential bioavailability. ewg.orgnih.govcncolorchem.com Conversely, higher SOM content enhances adsorption, sequestering the dye and reducing its movement through the soil profile.

Soil pH: Soil pH affects the surface charge of soil particles and the ionization state of the dye, influencing adsorption-desorption equilibrium. Desorption of the dye is inhibited under both acidic and basic conditions, suggesting that mobility is lowest in these pH ranges. ewg.orgnih.gov Adsorption tends to decrease under neutral pH conditions. cncolorchem.com

Temperature and Moisture: An increase in air temperature can lead to an increase in the desorption of the dye. ewg.orgnih.gov Similarly, higher soil moisture content can also promote desorption, potentially increasing the dye's mobility. nih.gov Conversely, reduced air temperature and unwatered conditions tend to decrease the adsorption of the dye on soils. cncolorchem.com

These factors collectively indicate that the release of the dye from contaminated soils can be significantly influenced by environmental conditions and human activities, potentially affecting its uptake by plants and its transport into aquatic systems. nih.gov

Ecotoxicological Assessment in Aquatic Organisms

The ecotoxicological profile of this compound (Direct Red 80) indicates it is toxic to aquatic life with long-lasting effects. nih.gov While specific comprehensive studies on Direct Red 80 in model organisms like zebrafish are limited, research on related azo dyes provides valuable insights into its potential impacts.

For instance, a study on Direct Red 28 showed it possessed acute toxicity to zebrafish larvae, with a determined LC50 value of 476.84 µg/mL. tci-thaijo.org Another study on Reactive Red 239 (RR 239) found its LC50 for zebrafish embryos after 96 hours of exposure to be 1,579 ± 25 mg/L, indicating a concentration-dependent effect on survival. researchgate.net These findings suggest that while toxicity levels can vary widely between different azo dyes, they can induce lethal and sublethal effects in the aquatic environment. nih.gov

Exposure to azo dyes during early life stages can lead to a range of developmental and morphological abnormalities in aquatic organisms. nih.gov In zebrafish models, exposure to various azo dyes has been shown to induce teratogenic effects. nih.gov

Common abnormalities observed in studies with related dyes include:

Delayed Development: Delayed yolk sac absorption and failure of the swimming bladder to inflate are common sublethal effects. tci-thaijo.org

Skeletal and Body Malformations: High concentrations of dyes like Reactive Red 239 have caused spine bending, curved tails, and other deformities. researchgate.net Other azo dyes have led to spinal curvature and tail distortion. nih.gov

Edema and Organ Defects: The development of cardiac and yolk sac edema is a frequently reported malformation. researchgate.netnih.gov Additionally, hepatotoxicity (liver damage) and cardiovascular toxicity have been observed with exposure to certain carcinogenic dyes. tci-thaijo.org Head and eye hypoplasia have also been noted. researchgate.net

These findings underscore the potential for this compound to act as a developmental toxicant in aquatic ecosystems, although direct experimental evidence for this specific compound is needed.

Oxidative stress is a key mechanism through which many pollutants, including dyes, exert their toxic effects. mdpi.comfrontiersin.org This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them with antioxidant defenses. Bioassays measuring biomarkers of oxidative stress can help elucidate the toxic mechanisms of a compound. mdpi.com

While specific oxidative stress studies on Direct Red 80 in fish were not found, research on other dyes in zebrafish provides a plausible model for its mechanism of toxicity. For example, the toxicity of the dye Basic Violet 14 has been linked to oxidative stress, as evidenced by the significant up-regulation of the GCLC gene, which is involved in the synthesis of the antioxidant glutathione. tci-thaijo.org In fish, key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) are the first line of defense against ROS. An increase in lipid peroxidation (LPO) is a common indicator of oxidative damage to cell membranes. mdpi.com The liver and gills are often primary sites for observing such effects due to their roles in detoxification and direct exposure.

Therefore, it is plausible that the aquatic toxicity of this compound could be mediated, at least in part, through the induction of oxidative stress, leading to cellular damage and the various toxicological outcomes observed in related compounds.

In Vitro and In Vivo Genotoxicity and Cytotoxicity Studies

The assessment of genotoxicity, a substance's ability to damage genetic material, is a critical component of its environmental risk profile. For this compound, this involves a series of in vitro (in a controlled environment outside a living organism) and in vivo (within a living organism) studies to determine its potential to cause mutations and cellular damage.

The mutagenic potential of a chemical refers to its capacity to induce mutations, which are permanent alterations in the DNA sequence. Chromosomal aberrations, on the other hand, are changes in the structure or number of chromosomes. Both are key indicators of genotoxicity.

Studies on various azo dyes have shown that they can be mutagenic or carcinogenic, with these effects potentially involving modifications to DNA. cabidigitallibrary.org The evaluation of mutagenicity often involves a battery of tests to assess three primary endpoints of genetic damage: gene mutations, clastogenicity (structural chromosome changes), and aneuploidy (changes in chromosome number). who.int

In vivo chromosomal damage assays are particularly significant as positive results in these tests correlate with carcinogenicity in rodents and humans. who.int The analysis of metaphase chromosomes is a widely used method to determine the mutagenic potential of a substance. cabidigitallibrary.org Some food additives and coloring agents have been identified as genotoxicants that can cause chromosomal aberrations in mammalian cells, including human cells. cabidigitallibrary.org For instance, some azo dyes and their derivatives have been found to be mutagenic or carcinogenic. cabidigitallibrary.org The process of somatic cell reprogramming into induced pluripotent stem cells (iPSCs) has also been shown to have "chromosomal mutagenicity," indicating that the process itself can induce chromosomal aberrations. nih.gov

While specific data for this compound is limited in the provided results, the general understanding of azo dyes suggests a potential for genotoxicity. For example, studies on other dyes like Allura Red have shown direct genotoxic effects in certain assays. academicjournals.org It is important to note that some genotoxic processes may not occur to a degree that leads to heritable changes, and cells possess DNA repair mechanisms. academicjournals.org Therefore, genotoxicity tests need to be both sensitive (detecting carcinogens) and specific (not flagging non-carcinogens). academicjournals.org

Cellular responses to chemical stressors and the assessment of cell viability are crucial for understanding the cytotoxic effects of a compound. These studies are conducted in both eukaryotic (cells with a nucleus, like human and plant cells) and prokaryotic (cells without a nucleus, like bacteria) systems to provide a comprehensive view of a substance's toxicity.

In prokaryotic systems like Escherichia coli, cells have specific genes that protect DNA from alkylation damage. nih.gov The cellular response to such damage can be heterogeneous, with some cells delaying the activation of repair mechanisms. nih.gov This variability in response can lead to significant differences in mutation rates within a cell population. nih.gov

In eukaryotic cells, the response to DNA damage is also complex. For example, during somatic reprogramming, an increase in reactive oxygen species (ROS) can lead to oxidative DNA damage. nih.gov The use of antioxidants has been shown to reduce the occurrence of chromosomal aberrations during this process. nih.gov

The viability of cells when exposed to a chemical is a direct measure of its cytotoxicity. Studies have shown that certain chemicals can cause a marked decrease in cell survival at high doses. mdpi.com The development of methods for the fast and sensitive detection of DNA synthesis in vivo allows for the study of cell cycle kinetics and cellular proliferation in response to chemical exposure. pnas.org However, the chemical processes involved in some of these detection methods can themselves be toxic to cells, leading to cell death. pnas.org

The table below summarizes the types of cellular responses and viability assessments conducted for chemical compounds.

| System | Cellular Response/Viability Assessment | Key Findings | References |

| Prokaryotic (e.g., E. coli) | DNA alkylation repair | Heterogeneous activation of repair genes, leading to varied mutation rates. | nih.gov |

| Eukaryotic (e.g., mammalian cells) | Response to DNA damage during reprogramming | Increased reactive oxygen species can cause oxidative DNA damage. | nih.gov |

| Eukaryotic (e.g., mammalian cell lines) | Cell survival after chemical exposure | Dose-dependent decrease in cell viability. | mdpi.com |

| In vivo | Detection of DNA synthesis | Development of sensitive methods to monitor cellular proliferation. | pnas.org |

Bioaccumulation Potential and Food Chain Transfer Considerations

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and accumulates at a concentration higher than that in the surrounding medium. This is a significant concern for persistent organic pollutants, as they can be transferred through the food chain, a process known as biomagnification.

The potential for a compound to bioaccumulate is a key factor in chemical regulation. oup.com While assessment has traditionally focused on aquatic ecosystems, the physiological and ecological factors influencing bioaccumulation in terrestrial ecosystems are recognized as being different. oup.com In terrestrial systems, biotransformation appears to have a more significant impact on bioaccumulation and biomagnification than in aquatic systems. oup.com

Trophic transfer, the movement of a substance from one trophic level to the next, is a major pathway for exposure, especially for species that consume whole prey. frontiersin.org Studies on nanoplastics, for example, have shown that they can be transferred up the food chain, leading to bioaccumulation in higher trophic level organisms. nih.govplos.org The rate of uptake and bioaccumulation can vary depending on the duration of exposure. nih.govplos.org

The table below outlines key considerations for assessing the bioaccumulation potential and food chain transfer of a chemical.

| Factor | Description | Relevance | References |

| Trophic Transfer | The movement of a substance from one level of the food chain to the next. | A primary pathway for exposure and biomagnification in higher trophic level organisms. | frontiersin.orgnih.govplos.org |

| Bioaccumulation | The accumulation of a substance in an organism at a concentration higher than the surrounding environment. | Indicates the potential for a substance to persist and concentrate in organisms. | frontiersin.orgnih.govplos.org |

| Ecosystem Type | Differences in bioaccumulation processes between aquatic and terrestrial environments. | Terrestrial bioaccumulation is less predictable by hydrophobicity alone and more influenced by biotransformation. | oup.com |

| Exposure Duration | The length of time an organism is exposed to a substance. | Can significantly influence the extent of uptake and bioaccumulation. | nih.govplos.org |

Ecological Risk Assessment Methodologies for this compound